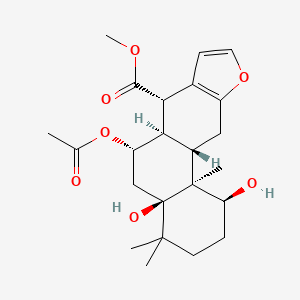

Caesalpine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caesalpine A is a cassane-type diterpene, a natural product that could be isolated from the seeds of Caesalpinia minax . The genus Caesalpinia (Caesalpiniaceae) has more than 500 species, many of which have not yet been investigated for potential pharmacological activity .

Molecular Structure Analysis

This compound is a cassane-type diterpene . The molecular weight of this compound is 420.50 and its formula is C23H32O7 .Scientific Research Applications

Brazilin from Caesalpinia sappan : Brazilin, a major compound in Caesalpinia sappan, exhibits properties like antioxidant, antibacterial, anti-inflammatory, anti-photoaging, hypoglycemic, vasorelaxant, hepatoprotective, and anti-acne activity. This compound holds potential for development in food, beverage, cosmetics, and pharmaceutical industries (Nirmal et al., 2015).

Hypoglycemic Effects of Caesalpinia bonducella : Caesalpinia bonducella demonstrates significant blood sugar lowering effects, particularly in type 2 diabetes models. This suggests its potential for diabetes management (Chakrabarti et al., 2003).

Biological Applications of Caesalpinia Genus : Various species within the Caesalpinia genus, such as Caesalpinia pyramidalis, Caesalpinia ferrea, and Caesalpinia pulcherrima, are known for medicinal properties, including anti-inflammatory, cicatrizante (wound healing), and microbial actions (Moura Elielma Josefa de et al., 2018).

Immunomodulatory Activities of Caesalpinia bonducella : The ethanolic extract of Caesalpinia bonducella seeds shows potential immunomodulatory activity, suggesting its utility in preventing autoimmune diseases (Shukla et al., 2009).

Hypoglycaemic Activity of Caesalpinia ferrea : The aqueous extract of Caesalpinia ferrea stem bark displays hypoglycemic properties, potentially acting on glucose uptake in liver and muscles through Akt activation (Vasconcelos et al., 2011).

Anthelmintic Activity of Caesalpinia Species : Caesalpinia crista and other species exhibit anthelmintic effects, justifying their traditional use in veterinary medicine (Jabbar et al., 2007).

Antioxidant Activity of Caesalpinia bonduc : Various parts of Caesalpinia bonduc, especially the leaves, demonstrate significant antioxidant activities, which may contribute to its medicinal properties (Sembiring et al., 2017).

Wound Healing Property of Caesalpinia mimosoides : Caesalpinia mimosoides shows antimicrobial, wound healing, and antioxidant activities, supporting its traditional use in skin diseases and wound treatment (Bhat et al., 2016).

properties

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNOSWRXLARWGA-PYMXQXNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)